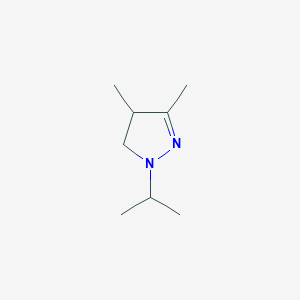

2-Pyrazoline, 1-isopropyl-3,4-dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, also known as 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-, is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Analgesic and Antipyretic Properties

Pyrazolines, including 2-pyrazoline derivatives, have been extensively studied for their analgesic and antipyretic activities. The structural motif of pyrazolines has been linked to the development of several FDA-approved drugs. For instance, compounds like aminophenazone and metamizole are known for their effectiveness in pain relief and fever reduction . The synthesis of new pyrazoline derivatives aims to enhance therapeutic efficacy while minimizing side effects.

Antitumor Activity

Research indicates that pyrazoline derivatives exhibit significant antitumor activity. A study highlighted the potential of 2-pyrazoline compounds as inhibitors of cancer cell proliferation, suggesting that modifications in their structure can lead to enhanced anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in oncology.

Antimicrobial Applications

Broad-Spectrum Antimicrobial Activity

2-Pyrazoline derivatives have shown considerable promise as antimicrobial agents. They have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, specific pyrazoline derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL against Klebsiella pneumoniae and Bacillus cereus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 2-Pyrazoline A | Bacillus cereus | 0.39 |

| 2-Pyrazoline B | Klebsiella pneumoniae | 0.78 |

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the pyrazoline ring significantly enhances antimicrobial efficacy .

Synthetic Methodologies

Synthesis Techniques

The preparation of 2-pyrazoline compounds can be achieved through various synthetic routes. One prevalent method involves the cycloaddition of hydrazones with α,β-unsaturated carbonyl compounds. This approach allows for the introduction of diverse functional groups that can tailor the biological activity of the resulting pyrazolines .

Case Study: Synthesis from Natural Products

A notable case study involved extracting pyrazoline derivatives from Curcuma longa, demonstrating its natural occurrence and potential for medicinal use. The extraction process yielded several bioactive compounds that were further evaluated for their pharmacological properties .

特性

CAS番号 |

17911-98-7 |

|---|---|

分子式 |

C8H16N2 |

分子量 |

140.23 g/mol |

IUPAC名 |

4,5-dimethyl-2-propan-2-yl-3,4-dihydropyrazole |

InChI |

InChI=1S/C8H16N2/c1-6(2)10-5-7(3)8(4)9-10/h6-7H,5H2,1-4H3 |

InChIキー |

FLFFDGXRTTZWSA-UHFFFAOYSA-N |

SMILES |

CC1CN(N=C1C)C(C)C |

正規SMILES |

CC1CN(N=C1C)C(C)C |

同義語 |

1-Isopropyl-3,4-dimethyl-2-pyrazoline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。